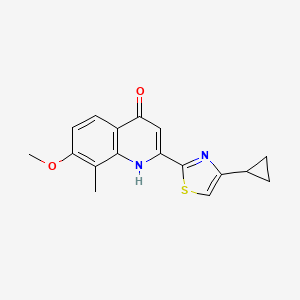
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a complex organic compound that features a quinoline core substituted with a methoxy group at the 7th position, a methyl group at the 8th position, and a thiazole ring at the 2nd position The cyclopropyl group is attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyquinoline derivative using methyl iodide in the presence of a base. The methyl group can be introduced through a Friedel-Crafts alkylation.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiazole and quinoline moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various molecular pathways.
相似化合物的比较
Similar Compounds
2-(4-Cyclopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: Lacks the methyl group at the 8th position.
2-(4-Cyclopropylthiazol-2-yl)-8-methylquinolin-4-ol: Lacks the methoxy group at the 7th position.
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinoline: Lacks the hydroxyl group at the 4th position.
Uniqueness
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is unique due to the combination of its functional groups and the presence of both a thiazole and quinoline ring system. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-9-15(21-2)6-5-11-14(20)7-12(18-16(9)11)17-19-13(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,18,20) |
InChI 键 |
OLUKFIKXIQUCNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C4CC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


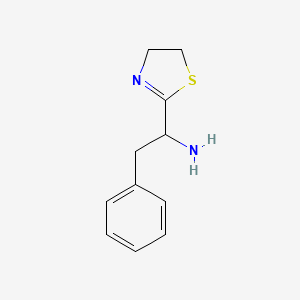
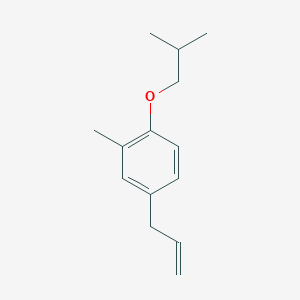
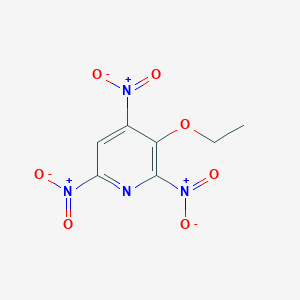
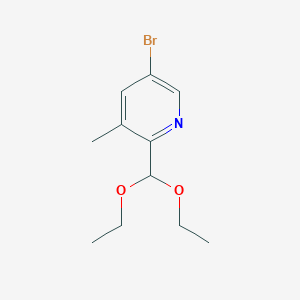
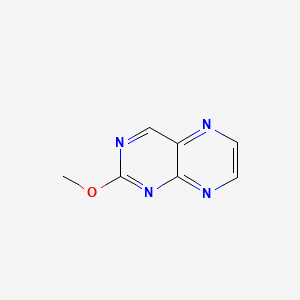
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
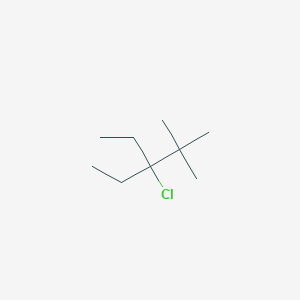

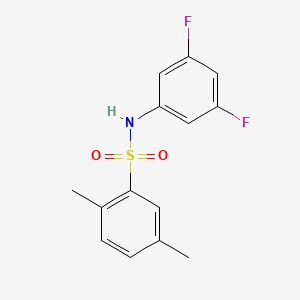
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)


![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
